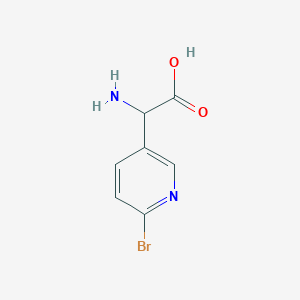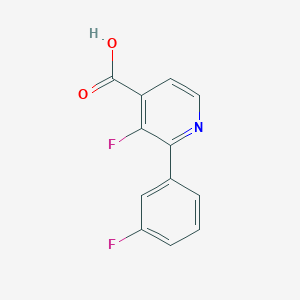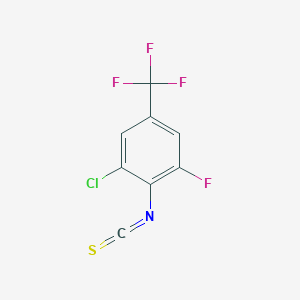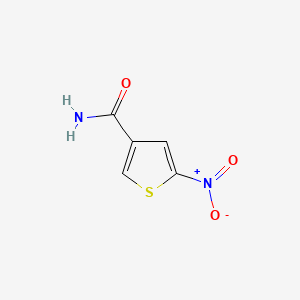
5-Nitrothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrothiophene-3-carboxamide is an organic compound with the molecular formula C(_5)H(_4)N(_2)O(_3)S. It belongs to the class of nitrothiophenes, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with a nitro group at the 5-position and a carboxamide group at the 3-position, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-3-carboxamide typically involves nitration of thiophene derivatives followed by amide formation. One common method starts with thiophene-3-carboxylic acid, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene-3-carboxylic acid. This intermediate is then converted to the carboxamide via reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The nitration step is carefully controlled to prevent over-nitration and degradation of the thiophene ring. The subsequent amide formation can be optimized using catalysts and solvents that enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position. Halogenation, sulfonation, and alkylation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfur trioxide), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Aminothiophene-3-carboxamide.
Substitution: Halogenated, sulfonated, or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitrothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-Nitrothiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Nitrothiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-Nitrothiophene-3-carboxylic acid: The carboxylic acid analog of 5-Nitrothiophene-3-carboxamide.
2-Nitrothiophene-3-carboxamide: Nitro group at the 2-position and carboxamide at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or organic electronic materials.
Eigenschaften
CAS-Nummer |
36050-09-6 |
|---|---|
Molekularformel |
C5H4N2O3S |
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4N2O3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8) |
InChI-Schlüssel |
AILAVJFBFWLVHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)

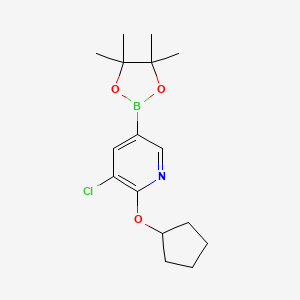
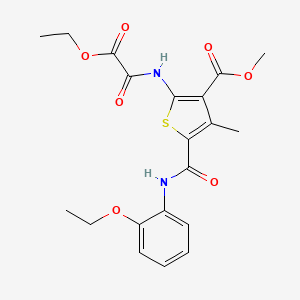

![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
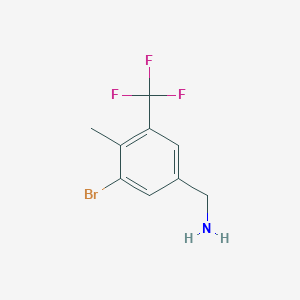
![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)

